molecular formula C21H20N2O4S B11347409 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11347409
M. Wt: 396.5 g/mol
InChI Key: GPYCCMSZDWULRP-UHFFFAOYSA-N
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Description

N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, an oxazole ring, and a carboxamide group

Preparation Methods

The synthesis of N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiolane and oxazole rings. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of these rings. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds that contain thiolane or oxazole rings. These similar compounds may have different properties and applications, highlighting the uniqueness of N-BENZYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-12-OXAZOLE-3-CARBOXAMIDE. Some examples of similar compounds include thiolane derivatives and oxazole derivatives.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20N2O4S/c24-21(19-13-20(27-22-19)17-9-5-2-6-10-17)23(14-16-7-3-1-4-8-16)18-11-12-28(25,26)15-18/h1-10,13,18H,11-12,14-15H2

InChI Key

GPYCCMSZDWULRP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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